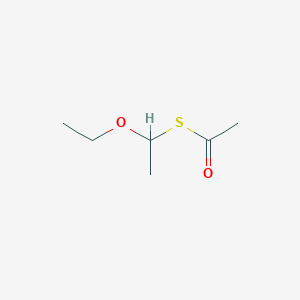

S-(1-Ethoxyethyl) ethanethioate

CAS No.: 78872-75-0

Cat. No.: VC8000695

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78872-75-0 |

|---|---|

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.23 g/mol |

| IUPAC Name | S-(1-ethoxyethyl) ethanethioate |

| Standard InChI | InChI=1S/C6H12O2S/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3 |

| Standard InChI Key | FXELKEYJYUDGCZ-UHFFFAOYSA-N |

| SMILES | CCOC(C)SC(=O)C |

| Canonical SMILES | CCOC(C)SC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

S-(1-Ethoxyethyl) ethanethioate belongs to the class of thioesters, where a sulfur atom replaces the oxygen in the ester group. The molecule comprises an ethoxyethyl moiety () linked to a thioacetate group (). This configuration imparts unique reactivity, particularly in thiol-exchange reactions and radical-mediated polymerizations .

Physicochemical Properties

Key properties include:

-

Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Aqueous solubility is limited due to the hydrophobic ethoxyethyl chain .

-

Storage: Stable at room temperature (RT) for short-term storage. For long-term preservation, aliquots stored at -80°C remain viable for six months, while -20°C storage is suitable for one month .

-

Thermal Stability: Decomposes above 150°C, necessitating cautious handling during high-temperature reactions .

Table 1: Stock Solution Preparation Guidelines

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 6.7466 | 1.3493 | 0.6747 |

| 5 | 33.7329 | 6.7466 | 3.3733 |

| 10 | 67.4658 | 13.4932 | 6.7466 |

Synthesis and Purification Strategies

Synthetic Pathways

The compound is typically synthesized via thioacetylation of 1-ethoxyethanethiol using acetyl chloride or acetic anhydride. A representative procedure involves:

-

Dissolving 1-ethoxyethanethiol in anhydrous dichloromethane.

-

Adding acetyl chloride dropwise under nitrogen atmosphere at 0°C.

-

Stirring the mixture for 4 hours, followed by quenching with ice water.

-

Extracting the product with DCM, drying over sodium sulfate, and purifying via column chromatography (ethyl acetate/hexane) .

Applications in Polymer Science and Biomaterials

Role in Degradable Polymer Synthesis

Thioesters like S-(1-ethoxyethyl) ethanethioate are pivotal in synthesizing hydrolytically degradable polymers. For instance, they serve as chain-transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise control over polymer molecular weights. A study demonstrated its utility in creating poly(ethylene glycol)-mimetic hydrogels with tunable degradation rates .

Functionalization of Biomaterials

The compound’s thioacetate group can be selectively reduced to a thiol, facilitating surface functionalization of nanoparticles and hydrogels. This property is exploited in drug delivery systems where controlled release mechanisms are critical .

Stability and Degradation Kinetics

Hydrolytic Degradation

The thioester bond undergoes hydrolysis in aqueous environments, with rates dependent on pH and temperature. At neutral pH and 25°C, the half-life is approximately 72 hours, making it suitable for short-term biomedical applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

-

Stage 1 (150–200°C): Loss of the ethoxyethyl group via retro-ene reaction.

-

Stage 2 (200–250°C): Degradation of the thioacetate moiety into volatile sulfur oxides .

Future Directions and Research Opportunities

Advanced Material Design

Exploration of S-(1-ethoxyethyl) ethanethioate in stimuli-responsive polymers could yield smart materials for environmental sensing or targeted drug delivery. Incorporating photo-labile protecting groups may enable spatiotemporal control over degradation .

Green Chemistry Applications

Developing solvent-free synthesis routes and biocatalytic methods could enhance the sustainability of thioester production, aligning with principles of green chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume